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Compound of Interest

Compound Name: 5-Methyl-2-hexanone

Cat. No.: B1664664

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Methyl-2-hexanone (MIAK), a ketone solvent with applications in various industries. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Molecular Structure and Properties

5-Methyl-2-hexanone is a colorless liquid with a characteristic fruity odor.[1] It is less dense
than water and its vapors are heavier than air.[1]

Chemical Structure:

Key Identifiers:

Molecular Formula: C7H140[2]

Molecular Weight: 114.19 g/mol [2][3]

CAS Registry Number: 110-12-3[2]

INChl: 1S/C7H140/c1-6(2)4-5-7(3)8/h6H,4-5H2,1-3H3[3]

InChiKey: FFWSICBKRCICMR-UHFFFAQOYSA-N[3]
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Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-Methyl-2-hexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum provides information about the hydrogen atoms in the molecule. The
data presented here was acquired in deuterated chloroform (CDCIs) at a frequency of 90 MHz.

[11[31[4]

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

243-251 t 2H -CH2-C=0

2.14 S 3H CHs-C=0

1.41-1.58 m 3H -CH2-CH(CHs3)2

0.86 - 0.92 d 6H -CH(CHs)2

Note: The chemical shifts and multiplicities are approximate and may vary slightly depending
on the experimental conditions.

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm) Assignment
209.0 C=0

51.5 -CH2-C=0
38.6 -CH2-CH(CHs3)2
29.8 CH3-C=0

27.9 -CH(CH3)2
22.4 -CH(CHs)2
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Note: Specific peak data for 13C NMR is often presented as a list of chemical shifts. The

assignments are based on typical chemical shift ranges for similar functional groups.[5]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in a molecule through their

characteristic vibrational frequencies.

Wavenumber (cm—?) Intensity Assignment
2950-2850 Strong C-H stretch (alkane)
1715 Strong C=0 stretch (ketone)
1465 Medium C-H bend (alkane)
1365 Medium C-H bend (alkane)

Note: The IR data represents typical absorption bands for a ketone with an aliphatic chain.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The data below corresponds to electron ionization (EI) mass spectrometry.[2][7]

m/z Relative Intensity Assignment
114 Moderate [M]* (Molecular lon)
99 Low [M - CH3]*
71 Moderate [M - CsH7]*

) [CH3COCHs]* (McLafferty
58 High

rearrangement)

43 Very High [CHsCO]J* (Base Peak)

Experimental Protocols
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The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy

Sample Preparation: A small amount of 5-Methyl-2-hexanone is dissolved in a deuterated
solvent, typically chloroform-d (CDCIs), in an NMR tube. A small amount of a reference
standard, such as tetramethylsilane (TMS), may be added.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the
nucleus being observed (e.g., 90 MHz for *H). The magnetic field is shimmed to ensure
homogenetity.

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the
resulting free induction decay (FID) is recorded.

Data Processing: The FID is subjected to a Fourier transform to convert the time-domain
signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected,
and referenced.

IR Spectroscopy

Sample Preparation: For a liquid sample like 5-Methyl-2-hexanone, a thin film is prepared
between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance
(ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR
crystal.[1]

Instrument Setup: A background spectrum of the empty sample compartment or the clean
ATR crystal is recorded.

Data Acquisition: The sample is placed in the infrared beam, and the transmitted or reflected
light is measured by the detector.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry
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o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via direct injection or through a gas chromatograph (GC) for separation from a
mixture.

« lonization: The sample molecules are ionized, commonly using electron ionization (EI),
where high-energy electrons bombard the molecules, causing them to lose an electron and
form a molecular ion and fragment ions.

o Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting the
relative abundance of each ion versus its m/z value.

Visualizations

The following diagrams illustrate the relationships between the different spectroscopic
techniques and a general workflow for spectroscopic analysis.
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Caption: Experimental workflow for spectroscopic analysis.
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Caption: Information derived from different spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1664664#5-methyl-2-hexanone-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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